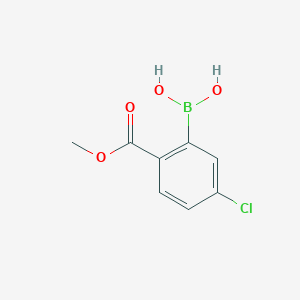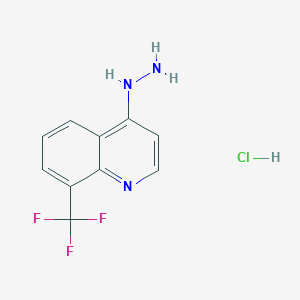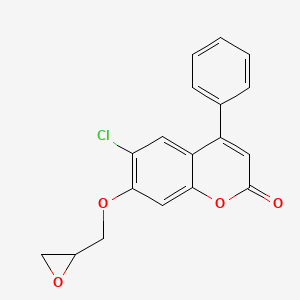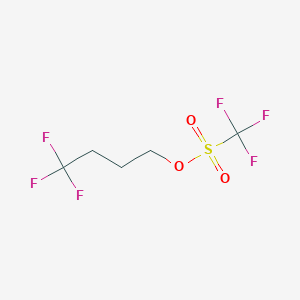
4,4,4-Trifluorobutyl trifluoromethanesulfonate
Übersicht
Beschreibung
“4,4,4-Trifluorobutyl trifluoromethanesulfonate” is a chemical compound with the molecular formula C5H6F6O3S . It has a molecular weight of 260.16 g/mol . The IUPAC name for this compound is 4,4,4-trifluorobutyl trifluoromethanesulfonate .
Synthesis Analysis
While specific synthesis methods for “4,4,4-Trifluorobutyl trifluoromethanesulfonate” were not found in the search results, it is known that similar compounds can be synthesized from Grignard reagents derived from 3-chloro-1,1,1-trifluoropropane .
Molecular Structure Analysis
The InChI code for “4,4,4-Trifluorobutyl trifluoromethanesulfonate” is 1S/C5H6F6O3S/c6-4(7,8)2-1-3-14-15(12,13)5(9,10)11/h1-3H2 . The Canonical SMILES for this compound is C(CC(F)(F)F)COS(=O)(=O)C(F)(F)F .
Physical And Chemical Properties Analysis
The compound “4,4,4-Trifluorobutyl trifluoromethanesulfonate” has a molecular weight of 260.16 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has a topological polar surface area of 51.8 Ų . The compound has a rotatable bond count of 4 .
Wissenschaftliche Forschungsanwendungen
Sulfonamide-Based Cyclisation Catalysts
Sulfonamides as Novel Terminators of Cationic Cyclisations :Trifluoromethanesulfonic (triflic) acid demonstrates effectiveness as a catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines. This process allows for the efficient formation of polycyclic systems, indicating triflic acid's potential in complex organic synthesis (Haskins & Knight, 2002).
Organic Synthesis Applications
Trifluoromethanesulfonic Acid in Organic Synthesis :The use of trifluoromethanesulfonic acid in organic synthesis is noted for its role in a range of reactions, including electrophilic aromatic substitution, and the formation of carbon-carbon and carbon-heteroatom bonds. Its high protonating power and low nucleophilicity make it a versatile reagent capable of generating cationic species from organic molecules for spectral detection and reaction studies (Kazakova & Vasilyev, 2017).
Surfactant Properties and Applications
Design, Synthesis, and Surfactant Properties of Perfluorobutyl-based Fluorinated Sodium Alkanesulfonates :This study explores the synthesis of perfluorobutyl (C4) substituted linear C4-C4 ether-linked tri-sodium sulfonate derivatives, aiming to offer alternatives to perfluoroctanesulfonic acid (PFOS). These substances exhibit notable surface tension behavior and critical micelle concentration values, suggesting their potential in industrial and consumer product applications (Chirumarry et al., 2017).
Catalytic and Synthetic Utility
Triflamides and Triflimides Synthesis and Applications
:Triflamides, due to their NH-acidity, lipophilicity, catalytic activity, and specific chemical properties, are widely used in various organic reactions. Triflimides, especially their salts, are utilized as catalysts in cycloaddition reactions, Friedel–Crafts reactions, and many others, demonstrating the broad utility of these compounds in organic chemistry, medicine, and agriculture (Moskalik & Astakhova, 2022).
Triflic Anhydride (Tf2O)-Activated Transformations of Amides, Sulfoxides, and Phosphorus Oxides :Triflic anhydride is a potent electrophilic activator used in synthetic organic chemistry, leading to the formation of a triflate intermediate that reacts with a variety of nucleophiles to produce novel compounds. This review discusses the applications of triflic anhydride in organic synthesis, particularly in amide, sulfoxide, and phosphorus oxide chemistry (Huang & Kang, 2021).
Eigenschaften
IUPAC Name |
4,4,4-trifluorobutyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O3S/c6-4(7,8)2-1-3-14-15(12,13)5(9,10)11/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNDTPRHAUMXNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218477 | |
| Record name | 4,4,4-Trifluorobutyl 1,1,1-trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutyl trifluoromethanesulfonate | |
CAS RN |
885275-65-0 | |
| Record name | 4,4,4-Trifluorobutyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluorobutyl 1,1,1-trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)

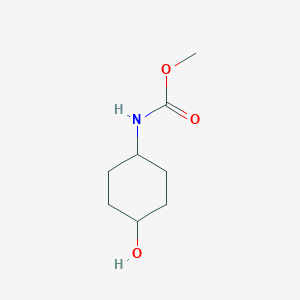
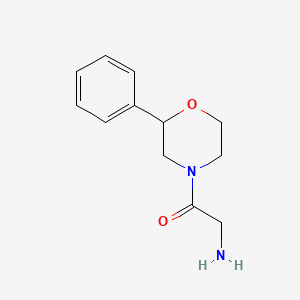
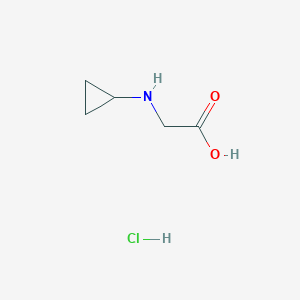
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)
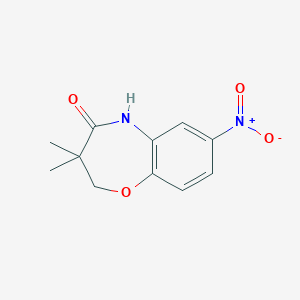
![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)
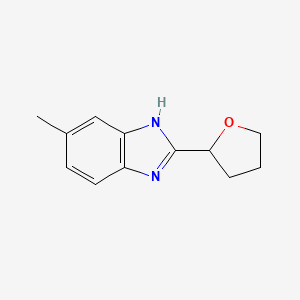
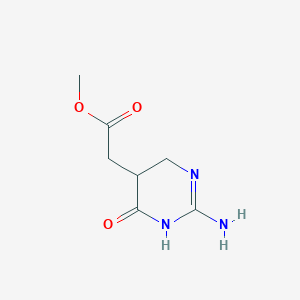
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)
